

4-Nitrophenetole CAS number 100-29-8 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrophenetole

Cat. No.: B1664618

[Get Quote](#)

An In-depth Technical Guide to **4-Nitrophenetole** (CAS 100-29-8) for Scientific Professionals

Introduction: Understanding 4-Nitrophenetole

4-Nitrophenetole, also known as 1-ethoxy-4-nitrobenzene, is an aromatic organic compound that serves as a pivotal intermediate in various synthetic pathways. Characterized by a benzene ring substituted with a nitro group and an ethoxy group at the para position, its chemical structure imparts a unique reactivity profile that is highly valuable in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.^{[1][2][3]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

Accurate characterization is fundamental to the effective use of any chemical intermediate. **4-Nitrophenetole** is typically a yellow or brown crystalline solid.^{[1][2][4]} Its core identifiers and physical properties are summarized below.

Chemical Identity

Identifier	Value	Source(s)
CAS Number	100-29-8	[1][5]
IUPAC Name	1-ethoxy-4-nitrobenzene	[5]
Molecular Formula	C ₈ H ₉ NO ₃	[1][5]
Molecular Weight	167.16 g/mol	[3][5]
Synonyms	p-Nitrophenetole, 4-Ethoxynitrobenzene, Ethyl p-nitrophenyl ether	[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experimental conditions, including solvent selection and purification methods.

Property	Value	Source(s)
Appearance	Yellow to brown crystalline solid	[1][2]
Melting Point	56-60 °C	[1][6]
Boiling Point	283 °C (at 760 mmHg) / 112-115 °C (at 3 mmHg)	[1][5][6]
Density	1.178 g/cm ³	[6]
Flash Point	134.1 °C	[1][6]
Vapor Pressure	0.00555 mmHg at 25°C	[1][6]
Solubility	Slightly soluble in water; soluble in hot alcohol, diethyl ether, acetone, and benzene.	[5]

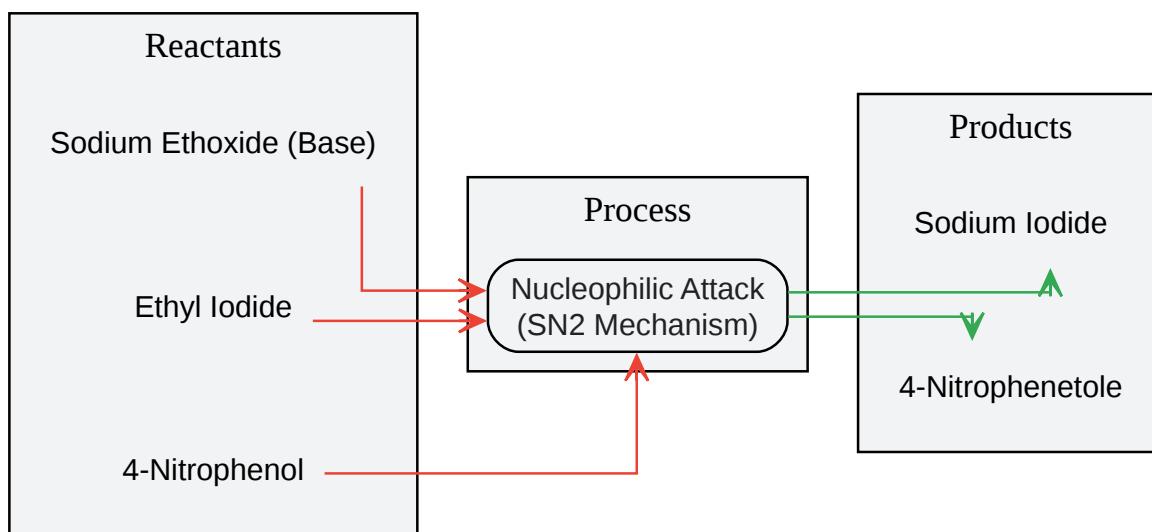
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **4-Nitrophenetole**. The key spectral features are a direct consequence of its molecular structure, including the aromatic ring, the nitro group, and the ethyl ether moiety.

Technique	Key Features and Interpretation	Source(s)
¹ H NMR	Signals typically appear around δ 8.18 (d, 2H, aromatic protons ortho to $-NO_2$), δ 6.94 (d, 2H, aromatic protons ortho to $-OCH_2CH_3$), δ 4.13 (q, 2H, $-OCH_2CH_3$), and δ 1.46 (t, 3H, $-OCH_2CH_3$). The distinct doublet, quartet, and triplet patterns are characteristic of the para-substituted ethoxybenzene structure.	[7]
¹³ C NMR	Expected signals for 8 unique carbon atoms, including the two ipso-carbons attached to the ethoxy and nitro groups, four aromatic CH carbons, and the two carbons of the ethyl group.	[1]
IR Spectroscopy	Characteristic peaks include strong absorptions for the nitro group (NO_2) asymmetric and symmetric stretching (around 1500-1530 cm^{-1} and 1335-1355 cm^{-1}), C-O-C ether linkage stretching (around 1240-1260 cm^{-1}), and C-H stretching from the aromatic ring and ethyl group.	[1][5]
Mass Spectrometry (EI-MS)	The molecular ion peak $[M]^+$ is observed at m/z 167. Key fragmentation patterns often show a prominent peak at m/z	[5]

139 due to the loss of an ethylene fragment (-C₂H₄).

UV-Vis Spectroscopy


Maximum absorption (λ_{max}) in hexane is observed at 295 nm, corresponding to the $\pi \rightarrow \pi^*$ [5] electronic transitions within the nitrated aromatic system.

Synthesis and Reactivity

4-Nitrophenetole is not a naturally occurring compound and must be synthesized. Its utility stems from its role as a stable intermediate that can undergo further chemical transformations.

Common Synthetic Pathway: Williamson Ether Synthesis

The most common and field-proven method for preparing **4-Nitrophenetole** is via the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). The causality behind this choice is the high acidity of the phenolic proton ($\text{pK}_a \approx 7.15$ for 4-nitrophenol), which allows for easy formation of the nucleophilic phenoxide, and the excellent leaving group ability of halides.[8][9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Nitrophenetole**.

Experimental Protocol: Synthesis from 4-Nitrophenol

This protocol is a self-validating system adapted from established procedures, designed to yield high-purity **4-Nitrophenetole**.^[9]

- Preparation of Sodium Ethoxide: In a dry, round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve a stoichiometric amount of metallic sodium (0.25 gram-equivalent) in absolute ethanol (300 mL) under an inert atmosphere. This in-situ formation of sodium ethoxide provides the strong base necessary for deprotonation.
- Formation of the Phenoxide: Once the sodium has completely dissolved, add 4-nitrophenol (1 equivalent), previously dissolved in a minimal amount of absolute ethanol, to the sodium ethoxide solution. The formation of the sodium 4-nitrophenoxide salt is typically accompanied by a color change.
- Nucleophilic Substitution: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture. The excess alkylating agent ensures the reaction proceeds to completion.
- Reaction Execution: Heat the mixture to reflux with constant stirring for approximately 5 hours. The elevated temperature provides the necessary activation energy for the S_N2 reaction. It is crucial to protect the reaction from moisture, which could consume the base.
- Workup and Isolation:
 - After cooling, remove the bulk of the ethanol solvent using a rotary evaporator.
 - Pour the concentrated residue into a dilute solution of sodium carbonate (~5%) to neutralize any remaining acidic impurities.
 - Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether.
 - Combine the organic extracts, wash with water to remove inorganic salts, and dry over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).

- Purification:
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified either by vacuum distillation (collecting the fraction at 112-115 °C/3 mmHg) or by recrystallization from an ethanol/water mixture to yield the final product.[1][9] A typical yield for this procedure is around 60%. [9]

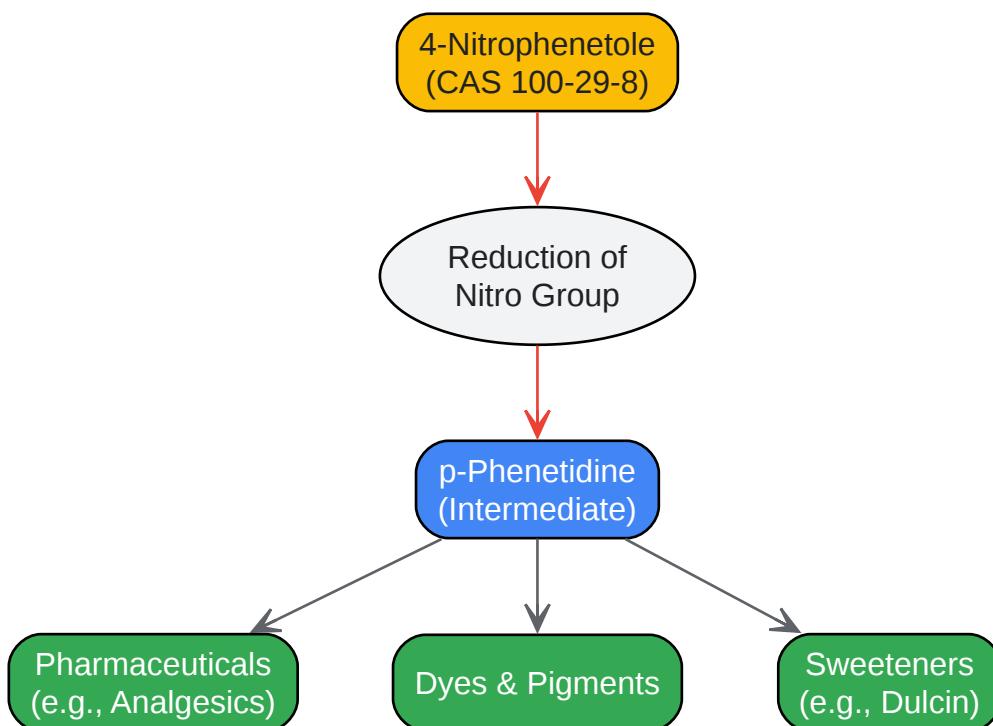
Chemical Reactivity and Stability

The reactivity of **4-Nitrophenetole** is dominated by its two functional groups:

- Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). This transformation is the most significant reaction in its application, as it yields p-phenetidine, a precursor to many pharmaceuticals.[3][10]
- Aromatic Ring: The nitro group is a strong deactivating group, making electrophilic aromatic substitution reactions difficult. Conversely, it strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself, though the ethoxy group already occupies the para position.
- Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3]

Applications in Drug Development and Chemical Synthesis

The primary value of **4-Nitrophenetole** lies in its role as a versatile building block for more complex molecules.


Intermediate for Pharmaceuticals

The reduction of **4-Nitrophenetole** to p-phenetidine is a key step in the synthesis of several active pharmaceutical ingredients (APIs). Historically, p-phenetidine was the direct precursor to phenacetin, an analgesic and antipyretic. While phenacetin's use has declined due to side effects, p-phenetidine and its derivatives remain important in the synthesis of other drugs.[3]

The conversion of related intermediates like 4-nitrophenol to paracetamol (acetaminophen) highlights the importance of this class of compounds in the pharmaceutical industry.[8][10]

Precursor for Dyes and Other Chemicals

Beyond pharmaceuticals, the amine derived from **4-Nitrophenetole** (p-phenetidine) is an intermediate for producing dyes and the sweetener dulcin (4-ethoxyphenylurea).[2][3]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-Nitrophenetole**.

Safety and Handling

As with any chemical reagent, proper handling and awareness of toxicological properties are paramount for ensuring laboratory safety.

GHS Hazard Profile

4-Nitrophenetole is classified as hazardous. Key GHS statements include:

- H302: Harmful if swallowed.[5]

- H312: Harmful in contact with skin.[5]

Emergency treatment may be required for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5] Lethal dose studies in rats indicate potential for liver injury and anesthesia at high doses.[5]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-NITROPHENETOLE | 100-29-8 [chemicalbook.com]
- 4. CAS 100-29-8: 4-nitrophenetole | CymitQuimica [cymitquimica.com]
- 5. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 100-29-8 | 4-nitrophenetole [chemindex.com]
- 7. 4-NITROPHENETOLE(100-29-8) 1H NMR [m.chemicalbook.com]
- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. nbino.com [nbino.com]

- To cite this document: BenchChem. [4-Nitrophenetole CAS number 100-29-8 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664618#4-nitrophenetole-cas-number-100-29-8-properties\]](https://www.benchchem.com/product/b1664618#4-nitrophenetole-cas-number-100-29-8-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com